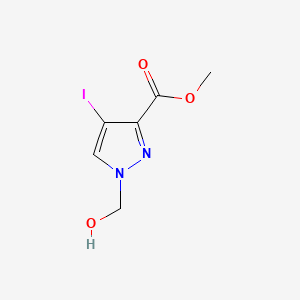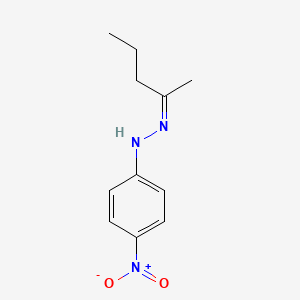![molecular formula C21H19N3O6S B10901119 4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10901119.png)
4-(3-{[N'-(1,3-benzodioxol-5-yl)-N-ethylcarbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Introduction of the Imino Group: The benzodioxole is then reacted with an amine to introduce the imino group.
Formation of the Pyrrolidinyl Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.
Attachment of the Benzoic Acid Group: Finally, the benzoic acid group is introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer.
Caffeine: A well-known stimulant with a purine structure.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound.
Uniqueness
4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H19N3O6S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-[3-[N-(1,3-benzodioxol-5-yl)-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H19N3O6S/c1-2-22-21(23-13-5-8-15-16(9-13)30-11-29-15)31-17-10-18(25)24(19(17)26)14-6-3-12(4-7-14)20(27)28/h3-9,17H,2,10-11H2,1H3,(H,22,23)(H,27,28) |
InChI Key |
ZZYDNTMHJLFGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)benzamide](/img/structure/B10901038.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B10901041.png)
![Methyl 2-[(methoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10901047.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10901064.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10901074.png)
![N-(3-fluorophenyl)-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10901079.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10901083.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10901086.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B10901095.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B10901103.png)
![N'-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}-2,6-dimethoxybenzohydrazide](/img/structure/B10901108.png)
![2,4-dichloro-N'-[(E)-(5-chlorothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B10901110.png)


